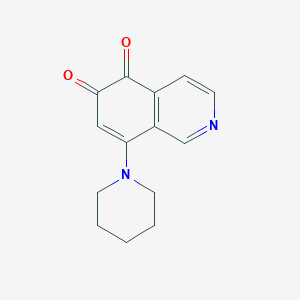
8-(1-Piperidinyl)-5,6-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE is a heterocyclic compound that features a piperidine ring attached to an isoquinoline-5,6-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include controlled temperatures and the use of solvents like benzene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield piperidine-substituted isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of 8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of ERK and CDC2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further investigation in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262): Another piperidine-substituted quinoline derivative with potent anticancer activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: An alkaloid with a piperidine moiety, known for its antiproliferative effects.
Uniqueness
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Eigenschaften
CAS-Nummer |
63485-78-9 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
8-piperidin-1-ylisoquinoline-5,6-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-8-12(16-6-2-1-3-7-16)11-9-15-5-4-10(11)14(13)18/h4-5,8-9H,1-3,6-7H2 |
InChI-Schlüssel |
BRLFCXUNHMGMQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC(=O)C(=O)C3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


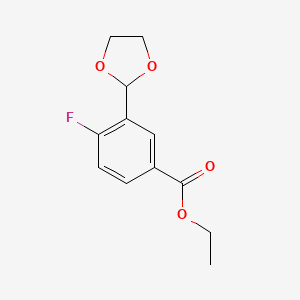
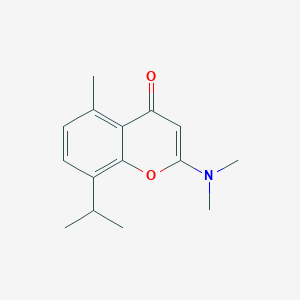
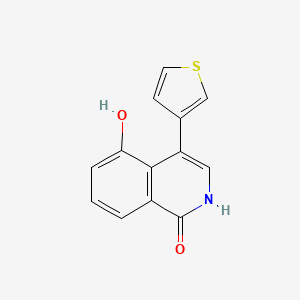
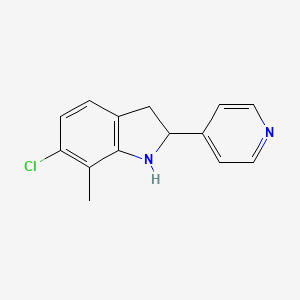

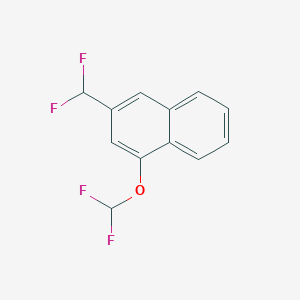
![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)

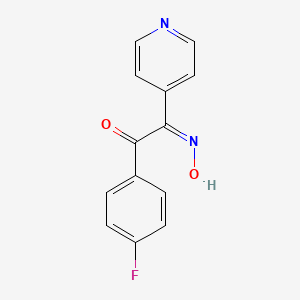
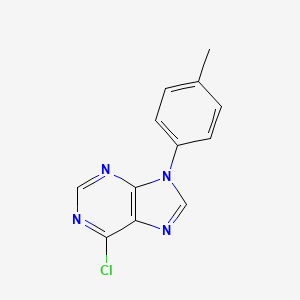
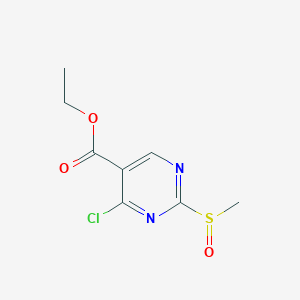

![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)

